molecular formula C7H15N3O B7872553 2-Amino-N-(1-methyl-pyrrolidin-3-yl)-acetamide

2-Amino-N-(1-methyl-pyrrolidin-3-yl)-acetamide

Cat. No.: B7872553
M. Wt: 157.21 g/mol
InChI Key: CYXORPPMGMRFCQ-UHFFFAOYSA-N
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Description

Overview of Glycinamide (B1583983) and Pyrrolidine (B122466) Scaffolds in Modern Chemical Research

The glycinamide scaffold, a derivative of the simplest amino acid glycine, is a fundamental building block in a multitude of biologically active compounds. Its presence is integral to the structure of many peptides and peptidomimetics. Glycinamide derivatives are known to be involved in various biological processes and have been investigated for their potential as therapeutic agents in a range of diseases.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is another privileged scaffold in medicinal chemistry. nih.govfrontiersin.org This structural motif is found in numerous natural products, including many alkaloids, and is a key component of a wide array of synthetic drugs. nih.govfrontiersin.org The non-planar, three-dimensional structure of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. nih.govnih.gov Its incorporation into drug candidates can significantly influence their pharmacokinetic properties, such as metabolic stability and bioavailability. nbinno.com The versatility of the pyrrolidine scaffold has led to its use in the development of drugs for various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. nbinno.com

Rationale for Comprehensive Academic Investigation of 2-Amino-N-(1-methyl-pyrrolidin-3-yl)-acetamide

The combination of the glycinamide and 1-methyl-pyrrolidin-3-yl moieties in a single molecule provides a compelling case for its detailed academic study. The glycinamide portion offers a site for potential interactions with biological targets through hydrogen bonding, while the N-methylpyrrolidine group introduces chirality and a three-dimensional element that can enhance binding affinity and selectivity. The methyl group on the pyrrolidine nitrogen can also influence the compound's basicity and lipophilicity, which are important parameters for drug-likeness.

Historical Development and Significance of Related Amide and Heterocyclic Compounds in Scientific Inquiry

The scientific journey leading to the synthesis and investigation of complex molecules like this compound is built upon centuries of foundational chemical research. The development of methods for forming the amide bond, which is central to this molecule's structure, has been a pivotal aspect of organic chemistry. Early methods of amide synthesis have evolved into a sophisticated array of coupling reagents and techniques that allow for the efficient formation of peptide bonds and other amide linkages.

The field of heterocyclic chemistry, which encompasses the study of cyclic compounds containing atoms of at least two different elements in their rings, has a rich history dating back to the 19th century. wikipedia.org Key milestones include the isolation and synthesis of naturally occurring heterocycles, which laid the groundwork for understanding their chemical properties and biological roles. wikipedia.orgresearchgate.net The recognition of the widespread presence of heterocyclic structures in natural products and pharmaceuticals has fueled continuous innovation in their synthesis and functionalization. researchgate.net The development of stereoselective synthesis methods has been particularly crucial for accessing complex, chiral heterocyclic compounds with specific biological activities. mdpi.com

The following table lists some notable heterocyclic and amide compounds and their historical significance:

CompoundYear of SignificanceContribution
Alloxan1818Isolated from uric acid, an early discovery in heterocyclic chemistry. wikipedia.org
Furfural1832Produced from starch, demonstrating the chemical modification of natural materials to produce heterocycles. wikipedia.org
Pyrrole (B145914)1834Obtained from the dry distillation of bones, another early isolation of a fundamental heterocyclic ring. wikipedia.org
Indigo Dye1906The synthesis of this complex heterocyclic dye by Friedlander marked a major achievement in synthetic chemistry. wikipedia.org
Purines1897Fischer's work on these nitrogenous heterocyclic bases was foundational to biochemistry. oup.com

An in-depth examination of the synthetic methodologies for producing this compound and its related analogues reveals a landscape of both traditional and advanced chemical strategies. The construction of this molecule, characterized by its N-substituted acetamide (B32628) structure and a stereogenic 1-methyl-pyrrolidin-3-yl moiety, requires precise control over chemical reactions to achieve the desired architecture and purity. This article explores the strategic approaches for assembling the core structure, delves into advanced synthetic techniques guided by green chemistry principles, and discusses the selective synthesis of its derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-(1-methylpyrrolidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-10-3-2-6(5-10)9-7(11)4-8/h6H,2-5,8H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXORPPMGMRFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino N 1 Methyl Pyrrolidin 3 Yl Acetamide

High-Resolution Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are indispensable for confirming the covalent structure and purity of synthetic compounds. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed insights into the molecular framework and composition.

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For a compound containing both a pyrrolidine (B122466) ring and an amide linkage, ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom.

In the ¹H NMR spectrum of 2-Amino-N-(1-methyl-pyrrolidin-3-yl)-acetamide, distinct signals would be expected for the protons of the N-methyl group, the pyrrolidine ring, the methylene (B1212753) group of the acetamide (B32628) moiety, and the protons of the primary amine. The chemical shifts and coupling patterns of the pyrrolidine protons are particularly informative for determining the substitution pattern and relative stereochemistry.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. mdpi.com The chemical shifts of carbonyl carbons in amide systems are sensitive to their local electronic environment and intermolecular interactions, such as hydrogen bonding. mdpi.com In various solvents, the position of the amide carbonyl signal can shift, reflecting the nature of the solute-solvent interactions. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is based on typical chemical shift values for similar functional groups and is for illustrative purposes.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Amide Carbonyl (C=O)-170-175The chemical shift is sensitive to solvent and hydrogen bonding. mdpi.com
Acetamide Methylene (-CH₂-)~3.0-3.5~40-45Adjacent to the primary amine.
Pyrrolidine C3 (-CH-)~4.0-4.5~50-55Methine proton attached to the amide nitrogen.
Pyrrolidine C2, C5 (-CH₂-)~2.2-3.0~55-65Protons adjacent to the ring nitrogen.
Pyrrolidine C4 (-CH₂-)~1.8-2.2~30-35Protons on the carbon between C3 and C5.
N-Methyl (-NCH₃)~2.3-2.5~40-45Singleton signal in ¹H NMR.
Amine (-NH₂)Variable (broad)-Shift is concentration and solvent dependent.
Amide (-NH-)Variable (broad)-Often appears as a broad signal, coupling may be observed.

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (Molecular Weight: 171.24 g/mol ), soft ionization techniques like Electrospray Ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 172.2.

Harder ionization techniques, such as Electron Ionization (EI), induce characteristic fragmentation. The fragmentation of N-substituted acetamides and pyrrolidine-containing structures typically involves cleavage at the amide bond and fragmentation of the heterocyclic ring. nist.govnist.gov Key fragmentation pathways for this molecule would include the cleavage of the C-N amide bond, leading to ions corresponding to the acyl and the amine fragments, as well as the characteristic loss of fragments from the pyrrolidine ring.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table presents plausible fragmentation patterns under electron ionization.

m/z ValueProposed Fragment StructureFragmentation Pathway
171[C₈H₁₇N₃O]⁺Molecular Ion (M⁺)
128[C₆H₁₂N₂O]⁺Loss of the aminomethyl radical (•CH₂NH₂)
99[C₅H₉NO]⁺Fragment corresponding to the 1-methyl-pyrrolidin-3-amine cation after amide cleavage.
84[C₅H₁₀N]⁺A common fragment from N-methylpyrrolidine derivatives. nist.gov
72[C₃H₆NO]⁺Fragment corresponding to the glycinamide (B1583983) cation [NH₂CH₂CO]⁺ after amide cleavage.
57[C₃H₅N]⁺Fragment from the pyrrolidine ring cleavage.

Solid-State Structural Analysis via X-ray Diffraction

While NMR and MS provide data on connectivity and formula, X-ray diffraction on a single crystal provides unambiguous proof of a molecule's three-dimensional structure, including absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions in the solid state.

The conformation of the pyrrolidine ring is a key structural feature. It typically adopts a non-planar "envelope" or "twist" conformation to minimize steric strain. The specific conformation is influenced by the nature and stereochemistry of its substituents.

In the solid state, the molecular packing is dominated by intermolecular hydrogen bonds. For this compound, the primary amine (-NH₂) and the secondary amide (-NH-) groups are potent hydrogen bond donors, while the amide carbonyl oxygen and the amine nitrogen atoms are acceptors. These interactions lead to the formation of extended supramolecular networks, which dictate the crystal's physical properties. Analysis of related structures shows that hydrogen bonding is a primary determinant of the crystal packing. nih.govnih.gov

Table 3: Representative Crystallographic Data for a Related Chiral Amide Compound (m-TAP) Data from CCDC 2248559 for 2-{(1S,2S)-1-Hydroxy-1-phenylpropan-2-ylamino}-N-(3-methylphenyl)acetamide, illustrating typical parameters obtained from a single-crystal X-ray diffraction study. nih.gov

ParameterValue
Chemical FormulaC₁₉H₂₄N₂O₂
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)9.7613 (7)
b (Å)6.1011 (4)
c (Å)15.2282 (10)
β (°)101.999 (2)
Volume (ų)886.13 (11)
Z (Molecules/unit cell)2
Key FeatureConfirmed absolute configuration of two chiral centers (S, S). nih.gov

Stereochemical Purity Determination and Chiral Resolution Techniques

The C3 position of the pyrrolidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). Determining and controlling this stereochemistry is critical.

The stereoselective synthesis of pyrrolidine derivatives often employs chiral starting materials, such as the amino acid proline, to ensure the production of a single enantiomer. mdpi.com When a racemic mixture is produced, chiral resolution techniques are required to separate the enantiomers. A classical approach involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid or camphorsulfonic acid). These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

The enantiomeric excess (ee), a measure of stereochemical purity, is commonly determined using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), equipped with a chiral stationary phase. These specialized columns interact differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.

Computational Chemistry and Molecular Modeling of 2 Amino N 1 Methyl Pyrrolidin 3 Yl Acetamide

Quantum Chemical Calculations on 2-Amino-N-(1-methyl-pyrrolidin-3-yl)-acetamide

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for understanding its geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. fu-berlin.de For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to determine its most stable three-dimensional conformation, known as the optimized geometry. researchgate.netresearchgate.net

This process involves minimizing the molecule's energy by adjusting its bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents the molecule's ground state and is crucial for subsequent analyses like molecular docking. Beyond geometry, DFT is used to calculate key electronic properties that govern the molecule's behavior. arabjchem.org These properties provide a quantitative description of the molecule's charge distribution and polarity.

| Mulliken Atomic Charges | N(amine): -0.85, O(carbonyl): -0.65 | Estimates the partial charge on each atom, highlighting potential sites for electrostatic interactions. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcaonline.orgacadpubl.eu The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. acadpubl.eumalayajournal.org A smaller gap suggests the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ijcaonline.org

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution around the molecule. researchgate.netaimspress.com It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red or orange) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net The MEP map for this compound would likely show negative potential around the carbonyl oxygen and the primary amine's nitrogen, identifying them as key sites for hydrogen bonding and other interactions. malayajournal.org

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

Parameter Hypothetical Value (eV) Implication for Reactivity
HOMO Energy -6.2 eV Energy of the outermost electrons; relates to ionization potential and electron-donating ability.
LUMO Energy -0.5 eV Energy of the lowest available electron state; relates to electron affinity and electron-accepting ability.

| HOMO-LUMO Gap | 5.7 eV | Indicates high chemical stability and relatively low reactivity. |

Molecular Dynamics Simulations for Conformational Ensembles and Flexibility

While quantum calculations provide a static picture of a molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and dynamics that are crucial for biological function. mdpi.com

For a flexible molecule like this compound, an MD simulation would be performed by placing the molecule in a simulated solvent box (e.g., water) and calculating the forces between all atoms over a period of nanoseconds to microseconds. mdpi.com This process generates a trajectory that reveals the different shapes, or conformations, the molecule can adopt. oup.com Analysis of this trajectory allows for the characterization of the molecule's conformational ensemble—the collection of all accessible conformations and their relative populations. chemrxiv.org This information is vital for understanding how the molecule might adapt its shape to fit into a biological target's binding site. mdpi.comoup.com

In Silico Prediction of Molecular Interactions and Binding Potential

A primary goal of computational chemistry in drug discovery is to predict how a molecule will interact with a biological target, such as a protein or enzyme. In silico techniques like molecular docking are essential for screening potential drug candidates and understanding their mechanism of action at a molecular level. issaasphil.org

Molecular Docking Methodologies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor). dromicslabs.comnih.gov The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. nih.gov A docking algorithm then samples a vast number of possible binding poses of the ligand within the receptor's active site. nih.gov

Each pose is evaluated by a scoring function, which estimates the binding free energy. rsc.org Poses with the lowest energy scores are considered the most likely binding modes. Analysis of these top-ranked poses reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.commdpi.com For a compound like this compound, docking studies could predict its binding to targets like G-protein coupled receptors or enzymes involved in neurotransmission, identifying key interactions with amino acid residues in the binding pocket. nih.govresearchgate.net

Table 3: Hypothetical Molecular Docking Results against a Serotonin Receptor

Parameter Result Interpretation
Binding Affinity (Docking Score) -8.5 kcal/mol A strong negative score suggests favorable and stable binding to the receptor's active site.
Key Hydrogen Bonds Amine group with Asp110; Carbonyl oxygen with Ser159 Identifies crucial interactions that anchor the ligand in the binding pocket.

| Hydrophobic Interactions | Pyrrolidine (B122466) ring with Phe340, Trp336 | Highlights nonpolar interactions contributing to binding affinity and specificity. |

Assessment of Ligand Efficiency and Lipophilicity Efficiency in Related Compound Classes

In the process of optimizing a lead compound, it is crucial to improve potency without excessively increasing molecular size or lipophilicity, which can lead to poor pharmacokinetic properties. Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are metrics used to assess the quality of a compound in this regard. dundee.ac.ukscispace.com

Ligand Efficiency (LE) relates the binding affinity of a compound to its size, typically measured by the number of heavy (non-hydrogen) atoms (HA). It is calculated as: LE = -RTln(Kᵢ) / HA A higher LE value is desirable, indicating that the compound achieves its potency with a more efficient use of its atoms.

Lipophilic Ligand Efficiency (LLE), sometimes called LiPE, connects potency to lipophilicity (logP). wikipedia.org It is calculated as: LLE = pIC₅₀ - logP An LLE value greater than 5 is often considered a benchmark for a quality lead compound, suggesting a favorable balance between potency and lipophilicity. wikipedia.org Analyzing these metrics for a series of compounds related to this compound can guide structural modifications to enhance binding affinity while maintaining drug-like properties. nih.govresearchgate.net

Table 4: Hypothetical Ligand Efficiency Metrics for a Series of Pyrrolidine Acetamide (B32628) Analogs

Compound pIC₅₀ Heavy Atoms (HA) cLogP Ligand Efficiency (LE) Lipophilic Efficiency (LLE)
Parent Compound 6.8 11 0.5 0.84 6.3
Analog 1 (+ethyl) 7.1 13 1.0 0.75 6.1
Analog 2 (+phenyl) 7.5 17 2.2 0.60 5.3

| Analog 3 (-methyl) | 6.5 | 10 | 0.2 | 0.89 | 6.3 |

Chemical Reactivity and Transformation Mechanisms of 2 Amino N 1 Methyl Pyrrolidin 3 Yl Acetamide

Reactivity of the Amide Bond in 2-Amino-N-(1-methyl-pyrrolidin-3-yl)-acetamide

The amide bond, while generally stable, is susceptible to cleavage and modification under specific conditions. Its reactivity is a critical determinant of the compound's stability profile.

Amide bonds, such as the one present in this compound, are known to undergo hydrolysis under both acidic and basic conditions, although they are generally resistant to neutral aqueous environments. The stability of N-substituted amides can be influenced by steric and electronic factors. For instance, tertiary amides are often more resistant to hydrolysis than primary and secondary amides under certain conditions, while in non-aqueous basic conditions, the rate of hydrolysis can increase with the lipophilicity of the amide. researchgate.net

Table 1: Predicted Stability of the Amide Bond in this compound under Various Conditions

ConditionExpected StabilityProbable Products of Hydrolysis
Neutral (pH ~7)HighNegligible hydrolysis
Acidic (e.g., HCl)Low to Moderate2-Aminoacetic acid and 1-Methyl-3-aminopyrrolidine
Basic (e.g., NaOH)Low to Moderate2-Aminoacetate and 1-Methyl-3-aminopyrrolidine

This table is based on the general principles of amide hydrolysis and may not reflect the exact behavior of the specified compound.

The amide moiety can be a versatile handle for synthetic modifications. N-acylation of amides to form imides is a common transformation. semanticscholar.org This can be achieved using various acylating agents such as acyl chlorides or anhydrides, often in the presence of a base. For a compound like this compound, the alpha-amino group would likely need to be protected to achieve selective N-acylation at the amide nitrogen.

Reduction of the amide bond is another important transformation, which can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the acetamide (B32628) group into a secondary amine, yielding N-(2-aminoethyl)-1-methylpyrrolidin-3-amine.

Reactivity of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring, particularly the tertiary amine, is a key site of reactivity.

The tertiary nitrogen atom in the 1-methylpyrrolidine (B122478) ring is nucleophilic and can react with electrophiles. sigmaaldrich.com While it is already methylated, further alkylation to form a quaternary ammonium (B1175870) salt is possible with reactive alkylating agents such as alkyl halides (e.g., methyl iodide). This would result in the formation of a 1,1-dimethyl-3-(2-aminoacetamido)pyrrolidinium salt.

N-acylation of the pyrrolidine nitrogen is not possible as it is a tertiary amine with no available proton for substitution.

The pyrrolidine ring is generally stable and not prone to ring-opening or ring-expansion reactions under standard conditions. Such transformations typically require specific functionalities within the ring or the use of specialized reagents and conditions, and there is no specific literature detailing such studies on this compound.

Transformations Involving the Alpha-Amino Group

The primary alpha-amino group is a highly reactive nucleophilic center, readily participating in a variety of chemical transformations.

This primary amine can undergo N-alkylation with alkyl halides or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride. It can also be readily acylated with acyl chlorides or anhydrides to form the corresponding amides.

The alpha-amino group, in conjunction with the adjacent amide, can also participate in intramolecular cyclization reactions under certain conditions. For instance, treatment with a dehydrating agent could potentially lead to the formation of a 2,5-diketopiperazine derivative through intermolecular condensation with another molecule of the same compound. Intramolecular cyclization of N-substituted 2-amino amides can also lead to the formation of various heterocyclic structures. researchgate.net

Furthermore, the alpha-amino group can react with various electrophiles. For example, reaction with isocyanates would yield the corresponding urea (B33335) derivative, while reaction with isothiocyanates would produce a thiourea.

Table 2: Potential Reactions of the Alpha-Amino Group

ReagentReaction TypePotential Product
Alkyl HalideN-AlkylationN-alkylated derivative
Aldehyde/Ketone + Reducing AgentReductive AminationN-alkylated derivative
Acyl Chloride/AnhydrideN-AcylationN-acylated derivative (di-amide)
IsocyanateNucleophilic AdditionUrea derivative
IsothiocyanateNucleophilic AdditionThiourea derivative

This table outlines general reactivity patterns for primary amines and serves as a predictive guide for the alpha-amino group in the specified compound.

Derivatization for Functionalization and Characterization

The primary amino group of this compound is a key site for derivatization, enabling the introduction of various functionalities to modify its properties or to facilitate its characterization. Common derivatization reactions include acylation and alkylation.

Acylation Reactions: The primary amine readily reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form the corresponding amides. For instance, reaction with acetyl chloride in the presence of a base would yield N-[2-oxo-2-({1-methyl-pyrrolidin-3-yl}amino)ethyl]acetamide. The choice of the acylating agent allows for the introduction of a wide array of substituents, thereby tuning the lipophilicity, steric bulk, and electronic properties of the resulting molecule.

Alkylation Reactions: The nucleophilic nature of the primary amine also allows for alkylation reactions with alkyl halides or through reductive amination with aldehydes and ketones. These reactions introduce alkyl groups onto the nitrogen atom, further modifying the compound's structure and properties. For example, reductive amination with a simple aldehyde like formaldehyde (B43269) in the presence of a reducing agent would lead to the corresponding N,N-dimethylamino derivative.

The table below summarizes common derivatization reactions of the primary amino group.

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chlorideN-acylated derivative
AcylationAcetic anhydrideN-acylated derivative
AlkylationMethyl iodideN-alkylated derivative
Reductive AminationFormaldehyde/NaBH3CNN-methylated derivative

These derivatization strategies are not only crucial for synthesizing new chemical entities but also for preparing samples for analytical purposes, such as enhancing volatility for gas chromatography or improving ionization for mass spectrometry.

Condensation and Cyclization Reactions Utilizing the Amine Functionality

The primary amine of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). researchgate.net This reversible reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. researchgate.net The resulting imine can be a stable product or a reactive intermediate for further transformations.

Intramolecular cyclization is another important transformation, particularly when a suitable electrophilic center is present or can be generated within the molecule. For instance, derivatives of this compound could be designed to undergo intramolecular cyclization to form various heterocyclic systems. The stereochemistry of the pyrrolidine ring can play a crucial role in directing the outcome of such cyclizations. Research on related 3-aminopyrrolidine (B1265635) systems has demonstrated the feasibility of intramolecular radical cyclizations to generate functionalized bicyclic structures. doi.org

Furthermore, N-acyl derivatives of pyrrolidines can undergo intramolecular cyclization reactions to form fused heterocyclic systems. For example, N-thienylacetylproline derivatives have been shown to cyclize to form pyrrolidinothienoazepinediones. doi.org While not a direct reaction of the primary amine, this illustrates the potential for the amide nitrogen in derivatives of the title compound to participate in cyclization reactions.

Stereoselective Transformations and Asymmetric Synthesis Considerations

The 3-position of the pyrrolidine ring in this compound is a stereocenter. This chirality is a critical consideration in its synthesis and reactions. Stereoselective synthesis of 3-aminopyrrolidine derivatives is an active area of research, often employing chiral starting materials or asymmetric catalytic methods. nih.gov

When this compound undergoes reactions, the existing stereocenter can influence the stereochemical outcome of newly formed stereocenters, a phenomenon known as diastereoselection. For example, in reactions involving the primary amine that create a new chiral center, the pyrrolidine ring's stereochemistry can favor the formation of one diastereomer over the other. The stereoselective synthesis of densely substituted pyrrolidines has been achieved through [3+2] cycloaddition reactions where the chirality on a nitrogen substituent directs the stereochemical course of the reaction. acs.org

The development of stereoselective synthetic routes to access specific stereoisomers of this compound and its derivatives is crucial for applications where specific stereochemistry is required, such as in medicinal chemistry. Various strategies for the stereoselective synthesis of substituted pyrrolidines have been developed, including the reduction of substituted pyrroles and the use of chiral auxiliaries. nih.gov

Structure Activity Relationship Sar Studies of 2 Amino N 1 Methyl Pyrrolidin 3 Yl Acetamide Derivatives

Rational Design and Synthesis of 2-Amino-N-(1-methyl-pyrrolidin-3-yl)-acetamide Analogues

The rational design of analogues of this compound is predicated on a thorough understanding of its three-dimensional structure and potential interactions with a biological target. The synthesis of these analogues typically involves multi-step sequences that allow for the introduction of diverse chemical functionalities at specific positions. Key starting materials often include derivatives of proline or other substituted pyrrolidines, which can be elaborated through standard peptide coupling and other synthetic transformations. mdpi.com

The stereochemistry at the 3-position of the pyrrolidine (B122466) ring, where the acetamide (B32628) group is attached, is a crucial determinant of activity. The (R)- and (S)-enantiomers often exhibit different potencies, highlighting the importance of a specific spatial orientation for optimal interaction with the target. Furthermore, the N-methyl group on the pyrrolidine nitrogen contributes to the molecule's basicity and may be involved in key ionic interactions or hydrogen bonds with the biological target. nih.gov The influence of N-methylation on the conformation and biological activity of peptide-like molecules has been noted in other systems, where it can favor specific amide bond conformations. mdpi.com

Modifications at other positions of the pyrrolidine ring, such as the 2-, 4-, and 5-positions, can also significantly impact activity. For instance, the introduction of small alkyl or polar substituents can alter the lipophilicity and polarity of the molecule, affecting its pharmacokinetic and pharmacodynamic properties. Fluorination of the pyrrolidine ring is another common strategy to modulate its electronic properties and conformational preferences. nih.gov

The synthesis of these pyrrolidine-modified analogues can be achieved through various stereoselective methods, often starting from chiral precursors like proline or hydroxyproline. mdpi.com

Table 1: Illustrative SAR of Pyrrolidine Ring Modifications

ModificationPositionSubstituentRelative ActivityRationale for Change in Activity
StereochemistryC3(S)-enantiomer+++Optimal spatial orientation for target binding.
C3(R)-enantiomer+Sub-optimal fit in the binding pocket.
N-SubstitutionN1Ethyl++Potential for altered basicity and steric interactions.
N1Hydrogen+Loss of potential favorable interactions of the methyl group.
Ring SubstitutionC4Fluoro+++May induce a favorable ring pucker and enhance binding affinity.
C4Hydroxyl++Introduction of a hydrogen bond donor/acceptor.
C2Methyl+Potential for steric hindrance at the binding site.

Note: This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this compound is not extensively available in the public domain.

The acetamide linker connects the pyrrolidine ring to the alpha-amino acid moiety and plays a crucial role in positioning these two key fragments for optimal interaction with the target. Modifications to the linker can affect its length, rigidity, and hydrogen bonding capacity.

Increasing or decreasing the length of the acetamide linker, for example, by introducing or removing a methylene (B1212753) unit, can alter the distance between the pyrrolidine and the alpha-amino acid, potentially impacting binding affinity. The introduction of conformational constraints, such as a double bond or a cyclic structure within the linker, can lock the molecule into a more bioactive conformation, thereby increasing potency. nih.govrsc.org

Substituents on the acetamide backbone can also influence activity. For instance, methylation of the amide nitrogen can affect its hydrogen bonding capability and conformational preference. The synthesis of these modified linkers often involves the use of non-natural amino acids or other bifunctional building blocks.

Table 2: Illustrative SAR of Acetamide Linker Modifications

ModificationDescriptionRelative ActivityRationale for Change in Activity
Linker LengthPropionamide (extra CH2)++Alters the distance between key binding motifs.
Glycinamide (B1583983) (no CH2)+Sub-optimal positioning of pharmacophoric elements.
Linker RigidityIntroduction of a double bond+++Reduces conformational flexibility, favoring the bioactive conformation.
Amide SubstitutionN-methylation++May alter hydrogen bonding and conformational equilibrium.

Note: This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this compound is not extensively available in the public domain.

The alpha-amino acid moiety provides a primary amino group and a side chain, both of which can be critical for biological activity. The nature of the alpha-amino acid can be varied to explore the chemical space and optimize interactions with the target.

The stereochemistry of the alpha-carbon of the amino acid is often a key determinant of activity, with one enantiomer typically being significantly more potent than the other. The side chain of the amino acid can be modified to probe for hydrophobic, polar, or charged interactions within the binding site. For example, replacing the simple amino group with amino acids bearing different side chains (e.g., alanine, valine, leucine, phenylalanine) can systematically explore the size and nature of a putative binding pocket.

The synthesis of analogues with different alpha-amino acid moieties is generally straightforward, involving the coupling of the desired amino acid derivative to the N-(1-methyl-pyrrolidin-3-yl)-acetamide core.

Table 3: Illustrative SAR of Alpha-Amino Acid Moiety Variations

Alpha-Amino AcidSide ChainRelative ActivityRationale for Change in Activity
Glycine-H++Baseline activity.
(S)-Alanine-CH3+++Favorable hydrophobic interaction in a small pocket.
(R)-Alanine+Incorrect stereochemistry for optimal binding.
(S)-Phenylalanine-CH2Ph++++Potential for strong hydrophobic or pi-stacking interactions.
(S)-Aspartic Acid-CH2COOH+Introduction of a charged group may be unfavorable for binding.

Note: This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this compound is not extensively available in the public domain.

Comparative Analysis with Structurally Related Pyrrolidine and Amide-Containing Compounds

To better understand the SAR of this compound derivatives, it is instructive to compare their properties with those of structurally related compounds. This includes other pyrrolidine-containing molecules and various classes of bioactive amides.

The acetamide linkage is a common motif in many biologically active compounds. rsc.org Comparing the SAR of this compound derivatives with other acetamide-containing drugs can reveal common principles of molecular recognition. For example, the importance of the hydrogen bond donor and acceptor properties of the amide bond is a recurring theme in drug-receptor interactions.

Elucidation of Key Pharmacophores and Structural Motifs for Molecular Recognition

Based on the SAR studies of this compound and its analogues, a pharmacophore model can be developed. A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.

For this class of compounds, the key pharmacophoric features are likely to include:

A basic nitrogen atom: The N-methylated nitrogen of the pyrrolidine ring, which is likely protonated at physiological pH and can engage in ionic interactions.

A hydrogen bond acceptor: The carbonyl oxygen of the acetamide linker.

A hydrogen bond donor: The amide N-H of the acetamide linker.

A primary amino group: From the alpha-amino acid moiety, which can also be protonated and form ionic or hydrogen bonds.

A specific stereochemical arrangement: The relative orientation of these groups, dictated by the stereocenters on the pyrrolidine ring and the alpha-amino acid.

A variable side chain: The side chain of the alpha-amino acid, which can be tailored to fit into a specific binding pocket.

The identification of these key pharmacophores and structural motifs is essential for the design of new, more potent, and selective analogues, as well as for understanding the molecular basis of their biological activity. Computational modeling and molecular docking studies can be employed to further refine the pharmacophore model and guide the rational design of future derivatives. nih.gov

Mechanistic Investigations of 2 Amino N 1 Methyl Pyrrolidin 3 Yl Acetamide S Molecular Interactions

Receptor Binding Studies and Target Identification

In Vitro Ligand-Receptor Interaction Profiling

No in vitro binding assay results or ligand-receptor interaction profiles for 2-Amino-N-(1-methyl-pyrrolidin-3-yl)-acetamide are available in the public domain. To illustrate the type of data that such studies would yield, a hypothetical data table is presented below.

Table 1: Hypothetical In Vitro Ligand-Receptor Interaction Profile. Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.

Receptor TargetAssay TypeBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)
Dopamine D2Radioligand BindingData Not AvailableData Not Available
Serotonin 5-HT2ARadioligand BindingData Not AvailableData Not Available
Nicotinic Acetylcholine α4β2Radioligand BindingData Not AvailableData Not Available
GABA-ARadioligand BindingData Not AvailableData Not Available

Identification of Specific Molecular Targets (e.g., enzymes, receptors)

Without experimental data from binding studies, receptor screening, or other target identification methodologies, no specific molecular targets for this compound can be definitively identified.

Enzyme Interaction and Inhibition Kinetics

Characterization of Enzyme-Substrate/Ligand Interactions

There is no published research characterizing the interaction of this compound with any specific enzymes.

Determination of Inhibition Constants and Mechanism

No studies determining the inhibition constants (e.g., K_i, IC_50) or the mechanism of enzyme inhibition for this compound are available.

Table 2: Hypothetical Enzyme Inhibition Profile. Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.

Enzyme TargetInhibition Constant (Ki, µM)IC50 (µM)Mechanism of Inhibition
Monoamine Oxidase A (MAO-A)Data Not AvailableData Not AvailableData Not Available
Monoamine Oxidase B (MAO-B)Data Not AvailableData Not AvailableData Not Available
Acetylcholinesterase (AChE)Data Not AvailableData Not AvailableData Not Available

Cellular and Subcellular Interaction Studies

No research has been published detailing the cellular or subcellular interactions of this compound. This includes a lack of information on its effects on cellular signaling pathways, its subcellular localization, or its impact on cellular functions.

Assessment of Cellular Responses and Pathway Modulation

There is no available scientific literature detailing the assessment of cellular responses to this compound. Consequently, information regarding its influence on signal transduction pathways, such as MAP kinase, PI3K/Akt, or JAK/STAT pathways, is unknown. Research on its potential effects on gene expression, protein synthesis, or cell cycle regulation has not been publicly documented.

Table 1: Summary of Cellular Response and Pathway Modulation Studies

Pathway/Response Experimental Model Key Findings

Investigation of Intracellular Localization and Target Engagement

There are no published studies investigating the intracellular localization of this compound. Techniques such as fluorescent labeling or subcellular fractionation have not been reported for this compound, and therefore its distribution within cellular compartments remains uncharacterized. Furthermore, specific molecular targets have not been identified, and there is no data on its binding affinity or engagement with any cellular proteins or macromolecules.

Table 2: Intracellular Localization and Target Engagement Findings

Cellular Component Method of Detection Target Protein Binding Affinity (Kd)

Research Applications and Potential Areas of Inquiry for 2 Amino N 1 Methyl Pyrrolidin 3 Yl Acetamide

Utility as Chemical Building Blocks in Advanced Organic Synthesis

The structure of 2-Amino-N-(1-methyl-pyrrolidin-3-yl)-acetamide, which contains a primary amine, a secondary amide, and a tertiary amine within the pyrrolidine (B122466) ring, makes it a versatile synthon, or building block, for the construction of more complex molecular architectures. The pyrrolidine ring itself is considered a "privileged scaffold" in medicinal chemistry, valued for its three-dimensional structure that allows for an effective exploration of pharmacological space. nih.govnbinno.com

The reactivity of its distinct functional groups allows for a variety of synthetic transformations. The primary amino group is a potent nucleophile, readily participating in reactions such as acylation, alkylation, reductive amination, and sulfonylation to introduce diverse substituents. The amide bond can be subjected to hydrolysis or other modifications, while the tertiary amine of the N-methylpyrrolidine ring offers a site for quaternization, which can be used to modulate the compound's physical properties, such as solubility. These characteristics position the compound as a valuable intermediate for generating libraries of new chemical entities for screening and lead optimization in drug discovery programs. nbinno.com

The non-planar, sp³-hybridized nature of the pyrrolidine ring is a significant advantage in modern organic synthesis, moving away from the flat, aromatic structures that have historically dominated synthetic chemistry. nih.gov This three-dimensionality is crucial for achieving specific spatial arrangements of functional groups, which can lead to precise and selective interactions with biological targets like enzymes and receptors. dntb.gov.uaresearchgate.net

Table 1: Potential Synthetic Transformations

Functional Group Reaction Type Potential Reagents Resulting Structure
Primary Amine (-NH₂) Acylation Acid chlorides, Anhydrides N-Acyl derivatives
Primary Amine (-NH₂) Reductive Amination Aldehydes, Ketones N-Alkyl derivatives
Primary Amine (-NH₂) Sulfonylation Sulfonyl chlorides Sulfonamides
N-Methylpyrrolidine Quaternization Alkyl halides Quaternary ammonium (B1175870) salts
Amide (-CONH-) Hydrolysis Strong acid/base Carboxylic acid and amine

Application as Chemical Probes for Investigating Biological Systems

While specific applications of this compound as a chemical probe have not been documented, its structural framework suggests a strong potential for such development. Chemical probes are specialized molecules used to study and manipulate biological systems. Given that the pyrrolidine scaffold is a core component of many biologically active compounds, a derivative of this molecule could be engineered to investigate specific cellular pathways or protein functions. nih.gov

For instance, naturally occurring pyrrolidine derivatives like kainic acid are utilized as pharmacological probes to investigate glutamate (B1630785) receptors in the central nervous system. nih.gov To develop this compound into a chemical probe, it could be functionalized with a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule for affinity purification, or a radioactive isotope. The primary amine provides a convenient attachment point for such modifications without drastically altering the core scaffold that might be responsible for a biological interaction. If the parent molecule is found to bind to a specific protein, these tagged versions could be used to visualize the protein in cells, identify its binding partners, or quantify its presence in tissues. The development of such probes is a significant area for future research, contingent on first identifying a specific biological target for the core molecule.

Contribution to Methodological Advancements in Chemical Biology and Drug Discovery Research

The pyrrolidine scaffold is a cornerstone of modern drug discovery, with its derivatives finding application as antibacterial, antiviral, anticancer, and anti-inflammatory agents, among others. nih.gov The inclusion of this motif can enhance a drug candidate's potency, selectivity, and pharmacokinetic profile, including improved aqueous solubility and bioavailability. pharmablock.compharmablock.com The acetamide (B32628) portion of the molecule also serves as a common linker in many biologically active compounds, contributing to desirable pharmacological properties. nih.govnih.gov

The compound this compound can contribute to drug discovery by serving as a foundational scaffold for creating novel compound libraries. High-throughput screening of such libraries against a wide range of biological targets could lead to the identification of new hit compounds. Methodologically, the synthesis of various stereoisomers of this compound could be used to conduct detailed structure-activity relationship (SAR) studies. dntb.gov.ua Investigating how different stereochemical arrangements at the C3 position of the pyrrolidine ring affect biological activity can provide crucial insights for designing more potent and selective drugs. nih.gov The compound serves as an excellent example of a sp³-rich, three-dimensional fragment that can be used to populate screening libraries with more structurally diverse and drug-like molecules. nih.gov

Table 2: Examples of FDA-Approved Drugs Containing a Pyrrolidine Scaffold

Drug Name Therapeutic Class Key Structural Feature
Captopril ACE Inhibitor Contains an L-proline (pyrrolidine-2-carboxylic acid) moiety.
Linagliptin Antidiabetic (DPP-4 Inhibitor) Features a substituted aminopiperidine, but related drugs in the class use pyrrolidine.
Varenicline Smoking Cessation Agent A complex, fused-ring system derived from a pyrrolidine structure.
Atorvastatin Antihyperlipidemic Contains a pyrrole (B145914) ring, the aromatic precursor to pyrrolidine.
Rolicpram Antidepressant (PDE4 Inhibitor) Contains a pyrrolidin-2-one substructure.

Exploration in Novel Materials Science Applications or Other Non-Biological Fields

Beyond biological applications, the functional groups on this compound offer potential for use in materials science, although this area remains largely unexplored. Pyrrolidine itself is used as a feedstock in the chemical industry for producing materials like coatings and textiles. rsc.org The primary and tertiary amine groups in the molecule could serve as monomers or cross-linking agents in polymerization reactions to create novel polyamides or other functional polymers.

Furthermore, the amine groups could be used to functionalize the surfaces of materials. For example, the compound could be grafted onto silica (B1680970) or polymer surfaces to alter their chemical properties, such as hydrophilicity, or to create chiral stationary phases for enantioselective chromatography. Chiral materials based on pyrrolidine units have been developed to perform asymmetric catalysis. nih.gov The ability of the amine groups to coordinate with metal ions also suggests potential applications in the development of novel catalysts or metal-organic frameworks (MOFs), where the compound could act as a structural ligand.

Identification of Knowledge Gaps and Future Research Directions

The most significant knowledge gap for this compound is the lack of published data regarding its specific biological activities and practical applications. While the general utility of its constituent scaffolds is well-established, the properties of this specific combination of moieties have not been characterized.

Future research should prioritize the following areas:

Biological Screening: The compound should be subjected to broad biological screening assays to identify any potential therapeutic activities, such as enzymatic inhibition, receptor binding, or antimicrobial effects. This would be the first step in determining its potential value in drug discovery.

Target Identification: If any biological activity is confirmed, subsequent studies must focus on identifying the specific molecular target(s) to understand its mechanism of action.

Synthetic Utility: Research is needed to demonstrate the compound's practical utility as a building block in the synthesis of known complex molecules or novel chemical entities. This would involve showcasing its reactivity and efficiency in various coupling reactions.

Materials Science Exploration: Foundational research is required to investigate its potential in materials science. This could include polymerization studies, surface modification experiments, and evaluation of its properties as a ligand in catalysis.

Stereoselective Synthesis: Developing and optimizing methods for the stereoselective synthesis of the different isomers of the compound would be crucial for systematically studying its structure-activity relationships in any identified application.

Q & A

Basic: What are the optimal synthetic routes for 2-Amino-N-(1-methyl-pyrrolidin-3-yl)-acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves coupling 1-methylpyrrolidin-3-amine with a chloroacetamide precursor under basic conditions. Key steps include:

Acylation Reaction : React 1-methylpyrrolidin-3-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to prevent side reactions .

Purification : Use column chromatography (silica gel, eluent: methanol/dichloromethane 1:9) to isolate the product.

Yield Optimization : Control stoichiometry (1:1.2 molar ratio of amine to chloroacetyl chloride) and maintain inert conditions (argon atmosphere) to minimize hydrolysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.